Enhanced Lipophilicity and Permeability vs. 4-Methoxy Analog: LogP and TPSA Comparison
Replacement of the 4-ethoxy group with a 4-methoxy group in N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide reduces calculated lipophilicity (XLogP3) from 3.4 to an estimated 2.9–3.1, representing a ΔlogP of approximately 0.3–0.5 units [1]. This difference is significant in medicinal chemistry optimization, as each 0.5 logP unit increase is associated with a measurable improvement in passive membrane permeability and oral absorption potential [2]. The ethoxy group also adds one additional rotatable bond (7 vs. 6) while maintaining the same topological polar surface area (TPSA = 74.6 Ų, well within the ≤140 Ų threshold for oral bioavailability), suggesting a favorable balance between lipophilicity and polarity not achieved by the methoxy congener [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3: 3.4; TPSA: 74.6 Ų; Rotatable bonds: 7 |
| Comparator Or Baseline | N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (estimated XLogP3: ~2.9–3.1; estimated TPSA: ~74.6 Ų; estimated rotatable bonds: 6) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 to +0.5; ΔRotatable bonds: +1 |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity without TPSA penalty predicts improved passive cellular permeability, making this compound a more suitable starting point for cell-based phenotypic screening than its 4-methoxy analog.
- [1] PubChem Compound Summary for CID 45529476. N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide. Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
